Senp1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

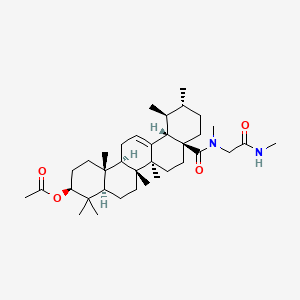

Molecular Formula |

C36H58N2O4 |

|---|---|

Molecular Weight |

582.9 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |

InChI Key |

CMYOMWCIRQWAOZ-ZDIFQBRASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Senp1-IN-3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Senp1-IN-3, a specific inhibitor of Sentrin-specific protease 1 (SENP1). This document consolidates available data on its chemical structure, properties, and biological activities, with a focus on its potential as a tumor radiosensitizer. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, also identified as compound 17 in patent CN110627860, is a derivative of ursolic acid.[1][2] Its chemical identity and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Urs-12-en-28-amide, 3-(acetyloxy)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-, (3β)- | [2] |

| CAS Number | 2416910-59-1 | [1][2] |

| Molecular Formula | C36H58N2O4 | [2] |

| Molecular Weight | 582.86 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of SENP1, a cysteine protease that plays a crucial role in the deSUMOylation of target proteins.[1][3] The SUMOylation pathway is involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.[4][5]

The primary reported application of this compound is the enhancement of tumor radiosensitivity.[1] Inhibition of SENP1 has been shown to increase the sensitivity of cancer cells to ionizing radiation.[6] While a specific IC50 value for this compound against SENP1 has not been publicly reported, a closely related ursolic acid derivative, UAMMC9, demonstrated an in vitro IC50 of 195.7 nM.[7] Another study reported an IC50 of 2.58 µM for the parent compound, ursolic acid.[7]

The proposed mechanism of action for the radiosensitizing effect of SENP1 inhibition involves the modulation of DNA damage response pathways. By inhibiting SENP1, the SUMOylation status of key proteins involved in DNA repair and cell cycle control is altered, leading to increased cell death following radiation.[6]

Detailed Protocol (based on analogous compounds):

-

Protection of the 3-hydroxyl group: Dissolve ursolic acid in a suitable solvent (e.g., pyridine) and react with a protecting group reagent (e.g., acetic anhydride) to yield the 3-acetylated intermediate.

-

Activation of the 28-carboxylic acid: The 3-acetylated ursolic acid is then dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., NHS) to form an active ester.

-

Amidation: The activated ester is reacted with N,N'-dimethylethylenediamine in the presence of a base (e.g., triethylamine) to form the amide linkage.

-

Final Acetylation (if necessary): If the 3-hydroxyl group was not acetylated in the first step, the product from the amidation step is acetylated using acetic anhydride in pyridine to yield the final product, this compound.

-

Purification: The final compound is purified by column chromatography on silica gel.

Note: For the exact reagents, stoichiometry, and reaction conditions, it is imperative to consult the details provided in patent CN110627860.

In Vitro SENP1 Inhibition Assay

To determine the inhibitory activity of this compound against SENP1, a biochemical assay using a fluorogenic substrate can be employed.

Protocol:

-

Reagents and Materials:

-

Recombinant human SENP1 enzyme.

-

Fluorogenic SENP1 substrate (e.g., SUMO1-AMC).

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.

-

This compound dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the SENP1 enzyme to each well (except for the blank). c. Add the diluted this compound or DMSO (for the control) to the wells and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in kinetic mode for 30-60 minutes. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Radiosensitization Assays

3.3.1. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation (IR). [8][9] Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cancer cell line (e.g., HeLa, A549) to ~80% confluency.

-

Trypsinize the cells, count them, and plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates. Allow the cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Following drug treatment, irradiate the cells with different doses of IR (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

-

Colony Formation:

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Plot the cell survival curves (log SF vs. radiation dose) and determine the sensitizer enhancement ratio (SER).

-

3.3.2. γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a hallmark of radiation-induced DNA damage. [2] Protocol:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with this compound and/or IR as described in the clonogenic assay protocol.

-

-

Immunofluorescence Staining:

-

At various time points after irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against γ-H2AX overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

Experimental Logic for Radiosensitization Study

Conclusion

This compound is a promising small molecule inhibitor of SENP1 with potential applications as a tumor radiosensitizer. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in further investigating its therapeutic potential. Future studies should focus on determining the precise IC50 of this compound against SENP1 and elucidating the detailed molecular mechanisms underlying its radiosensitizing effects in various cancer models.

References

- 1. Identification of SENP1 inhibitors through in silico screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiosensitizing effect of ferulic acid on human cervical carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Core of Cellular Regulation: An In-depth Technical Guide to the Role of SENP1 in the DeSUMOylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and stability. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, has emerged as a pivotal process in cellular homeostasis. The dynamic and reversible nature of SUMOylation is controlled by a delicate balance between SUMO-conjugating enzymes and SUMO-specific proteases (SENPs). This guide focuses on a key player in the deSUMOylation process, SENP1 (Sentrin-specific protease 1), a cysteine protease with profound implications in health and disease.

SENP1 plays a dual role in the SUMO pathway. It is responsible for the processing of SUMO precursors into their mature form, a prerequisite for their conjugation to target proteins. More critically, SENP1 catalyzes the deconjugation of SUMO from modified substrates, thereby reversing the effects of SUMOylation.[1][2] This deSUMOylating activity of SENP1 is not indiscriminate; it exhibits a preference for certain SUMO paralogs and substrates, influencing a wide array of cellular processes, including transcriptional regulation, cell cycle progression, DNA damage response, and signal transduction.[3][4]

Dysregulation of SENP1 has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its overexpression is a frequent event.[5][6] In various malignancies, elevated SENP1 levels have been shown to promote tumorigenesis by deSUMOylating and stabilizing oncoproteins, while also contributing to therapy resistance.[5][7] Furthermore, emerging evidence highlights the involvement of SENP1 in the regulation of the immune system and its potential role in neurodegenerative diseases and inflammatory responses.[3][8][9]

This technical guide provides a comprehensive overview of the role of SENP1 in the deSUMOylation pathway. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of SENP1's function, its key substrates and signaling pathways, and the experimental methodologies used to study this critical enzyme.

SENP1: Enzymatic Activity and Substrate Specificity

SENP1 is a cysteine protease that belongs to the SENP family, which in humans includes six members (SENP1-3, 5-7).[10][11] These proteases share a conserved C-terminal catalytic domain responsible for their enzymatic activity.[5] SENP1 exhibits both endopeptidase activity, cleaving the C-terminal extension of SUMO precursors, and isopeptidase activity, hydrolyzing the isopeptide bond between SUMO and the lysine residue of a target protein.[10][12]

Quantitative Data on SENP1 Enzymatic Activity

The enzymatic efficiency of SENP1 varies depending on the SUMO paralog and the specific substrate. The catalytic efficiency is often expressed as kcat/KM, where kcat is the turnover number and KM is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum.

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Assay Method | Reference |

| SUMO1-AMC | 0.3 (approx.) | 145 (nM) | ~2.07 x 10⁶ | Fluorogenic Assay | [13] |

| SUMO2-AMC | 0.3 (approx.) | 100 (nM) | ~3.0 x 10⁶ | Fluorogenic Assay | [13] |

| QTGG peptide | - | - | ~300 | Fluorogenic Assay | [14] |

| CyPet-SUMO1/YPet-RanGAP1c | - | - | (4.35 ± 1.46) x 10⁷ | qFRET Assay | [12] |

| pre-SUMO1 | Higher than pre-SUMO2 | - | - | In vitro processing assay | [15] |

| RanGAP1-SUMO1 | Similar to RanGAP1-SUMO2 | - | - | In vitro deconjugation assay | [15] |

Note: The kinetic parameters can vary significantly based on the assay conditions, the specific construct of the enzyme used (full-length vs. catalytic domain), and the nature of the substrate (small peptide vs. full-length protein). The use of fluorogenic substrates like SUMO-AMC (7-amido-4-methylcoumarin) is a common method for determining steady-state kinetics.[10][11] FRET-based assays provide a real-time and sensitive approach to measure isopeptidase activity.[12]

Key Signaling Pathways Regulated by SENP1

SENP1 is a critical regulator of several signaling pathways implicated in cancer, immune response, and development. Its ability to deSUMOylate key transcription factors and signaling molecules often leads to their stabilization and enhanced activity.

The SENP1-HIF-1α Axis in Hypoxia

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and orchestrates a cellular response to low oxygen. SUMOylation of HIF-1α has been shown to be a signal for its degradation. SENP1 counteracts this by deSUMOylating HIF-1α, leading to its stabilization and increased transcriptional activity.[7] This, in turn, promotes the expression of genes involved in angiogenesis, cell proliferation, and stemness.[7] A positive feedback loop exists where HIF-1α can also induce the expression of SENP1, further amplifying the hypoxic response.[16]

Caption: The SENP1-HIF-1α positive feedback loop in hypoxia.

Regulation of c-Myc Stability and Activity

The oncoprotein c-Myc is a master regulator of cell proliferation, and its protein levels are tightly controlled, in part, through SUMOylation which promotes its degradation. SENP1 has been identified as a crucial c-Myc deSUMOylating enzyme.[17][18] By removing SUMO moieties, SENP1 stabilizes c-Myc, prolonging its half-life and enhancing its transcriptional activity.[17] Overexpression of SENP1, which is common in many cancers, correlates with high levels of c-Myc, contributing to uncontrolled cell growth.[17] The normal half-life of c-Myc is approximately 20-30 minutes, and SENP1 overexpression can significantly extend this.[17][19]

Caption: SENP1-mediated stabilization of the oncoprotein c-Myc.

Modulation of GATA1 and Erythropoiesis

GATA1 is a master transcription factor essential for the development of red blood cells (erythropoiesis). The SUMOylation of GATA1 inhibits its DNA-binding activity and transcriptional function. SENP1 directly interacts with and deSUMOylates GATA1, thereby promoting its activity and the expression of its target genes, which are crucial for erythroid differentiation.[20][21] Knockout of SENP1 in mice leads to severe anemia and embryonic lethality due to defects in fetal liver erythropoiesis, highlighting the critical role of SENP1 in this process.[21][22]

Caption: SENP1 regulation of GATA1 activity in erythropoiesis.

SENP1 and the p53 Tumor Suppressor Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. SUMOylation of p53 is a complex modification with context-dependent effects, but it is generally associated with the regulation of its transcriptional activity. SENP1 has been identified as a p53 deSUMOylating enzyme.[23] By deSUMOylating p53, SENP1 can modulate its activity, and knockdown of SENP1 has been shown to enhance p53's transactivation function.[23] This suggests that SENP1 may act as a negative regulator of p53, and its overexpression in tumors could contribute to the suppression of p53-mediated tumor suppression.

SENP1 in the Immune Response

SENP1 plays a multifaceted role in the regulation of the immune system. It is involved in the development and function of both innate and adaptive immune cells.[3] For instance, SENP1 is crucial for the development of B and T lymphocytes.[3] In macrophages, SENP1 can suppress inflammation by deSUMOylating key signaling molecules in the NF-κB pathway, such as Sp3.[6][24] The SENP1-Sirt3 axis has also been implicated in regulating the inflammatory response during bacterial infections.[25]

Experimental Protocols

A variety of experimental techniques are employed to study the function of SENP1. Below are detailed methodologies for key experiments.

In Vitro DeSUMOylation Assay using a Fluorogenic Substrate

This assay measures the endopeptidase or isopeptidase activity of SENP1 using a synthetic substrate, such as SUMO1-AMC, which releases a fluorescent molecule upon cleavage.[10][11]

Materials:

-

Recombinant human SENP1 (catalytically active)

-

SUMO1-AMC substrate (e.g., from Boston Biochem)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of SENP1 in Assay Buffer to determine the optimal enzyme concentration.

-

Prepare the SUMO1-AMC substrate solution in Assay Buffer at a concentration of 2x the final desired concentration.

-

In the 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the SENP1 dilution to the appropriate wells. Include a no-enzyme control.

-

To initiate the reaction, add 25 µL of the 2x SUMO1-AMC substrate solution to all wells.

-

Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each SENP1 concentration.

-

For kinetic analysis, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

Caption: Workflow for an in vitro deSUMOylation assay.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is used to determine if two proteins physically interact within a cell. This protocol describes the co-immunoprecipitation of SENP1 and a putative substrate.[26][27]

Materials:

-

Cells expressing tagged versions of SENP1 and/or the protein of interest (or use antibodies against endogenous proteins)

-

IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors

-

Antibody against SENP1 (or the tag)

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: IP Lysis Buffer

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Lyse cells in ice-cold IP Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-SENP1 antibody or control IgG overnight at 4°C on a rotator.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by boiling in 2x SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against SENP1 and the putative interacting protein.

Caption: Workflow for a co-immunoprecipitation experiment.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.[5][28][29]

Materials:

-

Intact cells

-

Test compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Ultracentrifuge

-

Western blotting or ELISA reagents

Procedure:

-

Treat cells with the test compound or vehicle control for a defined period.

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures in a thermocycler for 3 minutes.

-

Cool the tubes to room temperature.

-

Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen).

-

Separate the soluble fraction from the precipitated proteins by ultracentrifugation.

-

Collect the supernatant and analyze the amount of soluble SENP1 at each temperature by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Organization and Regulation of the Mammalian Synapse by the Post-Translational Modification SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 6. e-century.us [e-century.us]

- 7. embopress.org [embopress.org]

- 8. GtR [gtr.ukri.org]

- 9. Enhanced SUMOylation and SENP-1 protein levels following oxygen and glucose deprivation in neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ubiqbio.com [ubiqbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The structure of SENP1–SUMO-2 complex suggests a structural basis for discrimination between SUMO paralogues during processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SENP1-mediated GATA1 deSUMOylation is critical for definitive erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SENP1-mediated GATA1 deSUMOylation is critical for definitive erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The SUMO-specific Protease SENP1 deSUMOylates p53 and regulates its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Downregulation of SENP1 suppresses LPS-induced macrophage inflammation by elevating Sp3 SUMOylation and disturbing Sp3-NF-κB interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. www2.nau.edu [www2.nau.edu]

- 27. genscript.com [genscript.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Isoform Specificity of SENP1 Inhibition: A Technical Overview of Deconjugation Effects on SUMO1 vs. SUMO2/3

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the Sentrin/SUMO-specific protease 1 (SENP1) and its differential activity towards SUMO1 and SUMO2/3 isoforms. While this document aims to discuss the effects of the inhibitor Senp1-IN-3 , a comprehensive search of publicly available scientific literature and patent databases did not yield specific data for a compound with this designation. Therefore, this guide will focus on the broader understanding of SENP1 substrate specificity and the characteristics of known SENP1 inhibitors, providing a framework for evaluating the potential effects of novel inhibitors like this compound.

Introduction to SENP1 and SUMO Isoform Specificity

Post-translational modification by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism for a multitude of cellular processes. The SUMO family in mammals consists of four isoforms: SUMO1, SUMO2, SUMO3, and SUMO4. SUMO2 and SUMO3 are highly homologous and often referred to as SUMO2/3. Deconjugation of SUMO from target proteins is carried out by a family of cysteine proteases known as SENPs.

SENP1 is a key regulator of the SUMO pathway, playing a crucial role in both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[1] Dysregulation of SENP1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]

A critical aspect of SENP1 function is its substrate specificity towards different SUMO isoforms. In vivo studies have demonstrated that SENP1 is essential for deconjugating SUMO1-modified proteins, with its absence being dispensable for global SUMO2/3 deconjugation in mouse embryos.[4] This suggests a preferential role for SENP1 in regulating SUMO1 signaling pathways. However, in vitro biochemical assays have shown that SENP1 can deconjugate SUMO1, SUMO2, and SUMO3 from model substrates at similar rates.[5] This discrepancy highlights the complexity of SENP1 regulation and substrate selection within a cellular context, which may be influenced by factors such as subcellular localization and protein-protein interactions.

Quantitative Analysis of SENP1 Inhibitor Selectivity

The development of selective SENP1 inhibitors is crucial for targeted therapeutic intervention. The following table summarizes the inhibitory activity and selectivity of various reported SENP1 inhibitors against different SUMO isoforms. It is important to note that the specific inhibitor "this compound" is not included due to the absence of public data.

| Inhibitor | Target(s) | IC₅₀ (μM) vs. SENP1 (SUMO1 substrate) | IC₅₀ (μM) vs. SENP2 (SUMO1 substrate) | IC₅₀ (μM) vs. SENP6 (SUMO2 substrate) | SUMO1 vs. SUMO2/3 Selectivity | Reference |

| Streptonigrin | SENP1 | 0.518 ± 0.100 | 6.919 ± 0.676 | 5.205 ± 0.853 | Selective for SENP1 with SUMO1 substrate | [6] |

| Compound 11 | SENP1/SENP2 | 5.1 (SENP1) | Not specified | Not specified | 10-fold selective for SUMO1 over SUMO2/3 | [6][7][8] |

| Compound 13 | SENP1/SENP2 | Not specified | Not specified | Not specified | 3-fold selective for SUMO1 over SUMO2/3 | [6][8] |

| Compound 12 | SENP1/SENP2 | Not specified | Not specified | Not specified | No selectivity | [6][8] |

| ZHAWOC8697 (Compound 11 derivative) | SENP1/SENP2 | 8.6 | 2.3 | Not specified | Not specified | [7] |

| GN6958 | SENP1 | 29.6 | Not specified | Not specified | Selective SENP1 inhibition | [1] |

| Compound 13m | SENP1 | 3.5 | Not specified | Not specified | Not specified | [9] |

Note: The selectivity data is often presented as a ratio of IC₅₀ values against different SENP isoforms or using different SUMO-AMC substrates. Direct comparative data for the same inhibitor against SUMO1 and SUMO2/3 deconjugation is not always available.

Experimental Protocols

This section details the key experimental methodologies used to assess the activity and selectivity of SENP1 inhibitors.

Biochemical Assay for SENP Activity

This in vitro assay measures the ability of an inhibitor to block the deconjugation of a SUMO-conjugated substrate by SENP1. A common method utilizes a fluorogenic substrate, such as SUMO1-7-amino-4-methylcoumarin (SUMO1-AMC).

Protocol:

-

Reagents:

-

Recombinant human SENP1 catalytic domain.

-

Fluorogenic substrate: SUMO1-AMC or SUMO2-AMC.

-

Assay buffer: e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

384-well assay plates.

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the test inhibitor at desired concentrations.

-

Add recombinant SENP1 enzyme to initiate the reaction, except in the negative control wells.

-

Incubate for a pre-determined time at room temperature.

-

Add the SUMO-AMC substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To assess selectivity, repeat the assay using SUMO2-AMC or SUMO3-AMC as the substrate.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., a relevant cancer cell line) to a suitable confluency.

-

Treat the cells with the test inhibitor (e.g., this compound) or vehicle control for a specific duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

-

A no-heat control is included.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

-

Detection:

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble SENP1 as a function of temperature for both the vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of SENP1 inhibitors.

Caption: The SUMOylation cycle and the inhibitory action of a SENP1 inhibitor.

Caption: Workflow for a fluorescence-based SENP1 deconjugation assay.

References

- 1. Advances in the development of SUMO specific protease (SENP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Senp1 Is Essential for Desumoylating Sumo1-Modified Proteins but Dispensable for Sumo2 and Sumo3 Deconjugation in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure of SENP1–SUMO-2 complex suggests a structural basis for discrimination between SUMO paralogues during processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 9. Identification of SENP1 inhibitors through in silico screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Use of SENP1 Inhibitors

Disclaimer: The following application notes and protocols are provided for research purposes only. The specific inhibitor "Senp1-IN-3" could not be definitively identified in published literature. Therefore, this document provides detailed protocols for two well-characterized, representative SENP1 inhibitors with published in vivo data: Momordin Ic and Triptolide . Researchers should adapt these protocols based on their specific experimental needs and perform necessary dose-response studies.

Introduction to SENP1 and its Inhibitors

Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in the post-translational modification process known as SUMOylation. It catalyzes the deconjugation of Small Ubiquitin-like Modifier (SUMO) proteins from their substrates. Dysregulation of SENP1 activity has been implicated in various diseases, particularly in cancer, where it is often overexpressed[1][2][3][4]. SENP1 modulates the function of numerous proteins involved in key cellular processes by reversing their SUMOylation status. Key signaling pathways influenced by SENP1 include those mediated by Hypoxia-Inducible Factor 1α (HIF-1α), p53, c-Myc, and the JAK/STAT pathway[1][5][6][7][8][9][10][11]. Inhibition of SENP1 has emerged as a promising therapeutic strategy, particularly in oncology, by promoting the SUMOylation and subsequent degradation or inactivation of oncoproteins[4][12].

This document provides protocols for the in vivo application of two natural product-derived SENP1 inhibitors, Momordin Ic and Triptolide, which have demonstrated efficacy in preclinical cancer models[13][14][15].

Signaling Pathways Modulated by SENP1 Inhibition

Inhibition of SENP1 leads to the hyper-SUMOylation of its target proteins, which can alter their stability, localization, and activity. Below are diagrams of key signaling pathways affected by SENP1 inhibitors.

References

- 1. The SUMO-specific Protease SENP1 deSUMOylates p53 and regulates its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SENP1 attenuates hypoxia‑reoxygenation injury in liver sinusoid endothelial cells by relying on the HIF‑1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repression of the SUMO-specific protease Senp1 induces p53-dependent premature senescence in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop | Gut [gut.bmj.com]

- 6. pnas.org [pnas.org]

- 7. SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SENP1-mediated deSUMOylation of JAK2 regulates its kinase activity and platinum drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SENP1-mediated deSUMOylation of JAK2 regulates its kinase activity and platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

Senp1-IN-3 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding a specific molecule designated "Senp1-IN-3" is not publicly available. The following application notes and protocols are generalized based on common practices for handling and using small molecule inhibitors of Sentrin-specific protease 1 (SENP1). Researchers must consult the manufacturer's or supplier's datasheet for specific details regarding the chemical properties, solubility, and stability of their particular compound.

Introduction to SENP1

Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in the SUMOylation pathway.[1][2] SUMOylation is a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a lysine residue in a target protein. This process is critical for regulating various cellular functions, including transcription, protein stability, and subcellular localization.[3]

SENP1 has two primary functions:

-

SUMO Precursor Maturation: It processes immature SUMO proteins into their mature form, which can then be conjugated to target proteins.[1][2][4]

-

DeSUMOylation: It removes SUMO from target proteins, reversing the modification.[2][5]

Dysregulation of SENP1 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[6][7][8][9] Inhibitors of SENP1 are valuable tools for studying its biological functions and for potential drug development.

This compound Stock Solution Preparation

The accurate preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. The following protocol is a general guideline.

Required Information

Before preparation, obtain the following information from the compound's datasheet:

-

Molecular Weight (MW): Necessary for calculating the mass of the compound needed.

-

Solubility: The datasheet should specify suitable solvents (e.g., DMSO, ethanol) and the concentration at which the compound is soluble.

-

Purity: This is important for ensuring the accuracy of the stock solution concentration.

Materials

-

This compound (or other SENP1 inhibitor)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Protocol for 10 mM Stock Solution

-

Determine the required mass: Use the following formula to calculate the mass of the compound needed to prepare a 10 mM stock solution.

Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

-

Weigh the compound: Carefully weigh the calculated mass of the inhibitor using an analytical balance in a fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the tube containing the inhibitor.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

Example Calculation

The following table provides an example calculation for a hypothetical inhibitor with a molecular weight of 450.0 g/mol to prepare 1 mL of a 10 mM stock solution.

| Parameter | Value |

| Desired Concentration | 10 mM |

| Molecular Weight (MW) | 450.0 g/mol |

| Desired Volume | 1 mL (0.001 L) |

| Calculated Mass | 4.5 mg |

| Solvent (DMSO) | 1 mL |

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the inhibitor.

| Parameter | Recommendation |

| Storage Temperature | Store aliquots at -20°C for short-term storage or -80°C for long-term storage. |

| Light Sensitivity | Protect from light by storing in amber-colored tubes or by wrapping tubes in aluminum foil. |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by using single-use aliquots. |

| Stability | Refer to the manufacturer's datasheet for specific information on the compound's stability in solution. |

Experimental Protocols

The following is a generalized protocol for an in vitro SENP1 inhibition assay using a fluorogenic substrate.

In Vitro SENP1 DeSUMOylation Assay

This assay measures the ability of an inhibitor to block the cleavage of a SUMO-conjugated fluorogenic substrate by recombinant SENP1.[10]

-

Recombinant human SENP1 (catalytic domain)

-

SUMO-AMC (7-amido-4-methylcoumarin) or other suitable fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

References

- 1. SENP1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. The SUMO proteases SENP1 and SENP2 play a critical role in nucleoporin homeostasis and nuclear pore complex function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of SUMO proteases and kinetic analysis using endogenous substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SUMO-specific Protease SENP1 deSUMOylates p53 and regulates its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in the development of SUMO specific protease (SENP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the Optimal Working Concentration of Senp1-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction Senp1-IN-3 is a placeholder name for a novel small molecule inhibitor targeting Sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease that plays a critical role in the SUMOylation pathway, a post-translational modification system analogous to ubiquitination. It catalyzes two key reactions: the processing of SUMO precursors into their mature form and the deconjugation of SUMO from target proteins (deSUMOylation).[1][2][3]

Dysregulation of SENP1 activity is implicated in various diseases, particularly cancer, where it can stabilize oncoproteins like HIF-1α and regulate signaling pathways such as JAK2/STAT3.[4][5][6][7] This makes SENP1 an attractive therapeutic target. Determining the optimal working concentration of a novel inhibitor like this compound is a critical first step in its preclinical evaluation. An effective concentration should maximize target inhibition while minimizing off-target effects and cellular toxicity.[8]

These application notes provide a comprehensive suite of protocols to determine the biochemical potency and optimal cellular working concentration of this compound.

Mechanism of Action: SENP1 in the SUMOylation Pathway

The SUMOylation process is a dynamic, reversible enzymatic cascade. SENP1 governs the final steps of maturation and the reversal of this process. It cleaves the C-terminal peptide from SUMO precursors to reveal the di-glycine motif required for conjugation. Subsequently, it removes SUMO from specific lysine residues on substrate proteins, thereby regulating their function, stability, or localization.

Experimental Workflow for Determining Optimal Concentration

A multi-step approach is recommended, starting with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency, target engagement, and cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro SENP1 Enzymatic Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of SENP1 enzymatic activity in vitro using a fluorogenic substrate.

Materials:

-

Recombinant human SENP1 (catalytic domain)

-

SUMO1-AMC (7-amino-4-methylcoumarin) fluorogenic substrate

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 7.5

-

This compound (stock solution in DMSO)

-

DMSO (for control)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM down to 1 nM.

-

Enzyme Preparation: Dilute recombinant SENP1 to the working concentration (e.g., 5 nM) in cold Assay Buffer.

-

Assay Plate Setup:

-

Add 1 µL of diluted this compound or DMSO (for 0% and 100% activity controls) to the wells of a 384-well plate.

-

Add 25 µL of the diluted SENP1 enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add 25 µL of the SUMO1-AMC substrate (e.g., 500 nM final concentration) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [Rateinhibitor - Rateno enzyme] / [RateDMSO - Rateno enzyme]).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (Cytotoxicity Assessment)

This protocol assesses the effect of this compound on cell proliferation and viability to establish a non-toxic working concentration range.

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)[4]

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT or CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 10 nM) for 24, 48, or 72 hours. Include a DMSO-only control.

-

Viability Measurement (CCK-8 example):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot cell viability against the inhibitor concentration to determine the CC50 (concentration causing 50% cytotoxicity). The optimal working concentration for subsequent cellular assays should be well below the CC50 value.

-

Protocol 3: Western Blot for Cellular Target Engagement

This protocol measures the accumulation of SUMOylated proteins in cells treated with this compound, providing a direct readout of SENP1 inhibition in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-SUMO1, anti-SUMO2/3, anti-SENP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (based on the non-toxic range determined in Protocol 2) for 4-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-SUMO2/3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis:

-

Perform densitometry analysis on the high-molecular-weight smear corresponding to SUMOylated proteins.

-

Normalize the signal to the loading control (β-actin).

-

Plot the normalized signal against the inhibitor concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Biochemical Potency and Selectivity of this compound

| Enzyme | IC50 (µM) |

|---|---|

| SENP1 | Value |

| SENP2 | Value |

| SENP3 | Value |

| SENP5 | Value |

Table 2: Cellular Activity of this compound in PC-3 Cells (48h treatment)

| Assay | Endpoint | Result (µM) |

|---|---|---|

| Cell Viability (MTT) | CC50 | Value |

| Western Blot (SUMO2/3 Accumulation) | EC50 | Value |

Table 3: Recommended Working Concentrations for this compound

| Application | Recommended Concentration Range (µM) | Notes |

|---|---|---|

| Western Blotting | 1-10x EC50 | Concentration should be below CC50. A 24-hour treatment is a good starting point. |

| Immunofluorescence | 1-5x EC50 | Lower concentrations may be needed to avoid artifacts. |

| Co-Immunoprecipitation | 5-10x EC50 | Ensure sufficient target engagement for pull-down experiments. |

| Long-term ( > 48h) Culture | 0.5-2x EC50 | Use a concentration well below the CC50 to avoid confounding toxicity effects. |

References

- 1. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SENP1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 8. resources.biomol.com [resources.biomol.com]

Application Note & Protocol: Visualizing SENP1 Localization using Immunofluorescence with Senp1-IN-3

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sentrin-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway, a post-translational modification process crucial for regulating protein function, stability, and localization.[1] SENP1 acts as a cysteine protease, catalyzing the maturation of SUMO proteins and, more critically, deconjugating SUMO from target proteins (deSUMOylation).[2][3][4] Dysregulation of SENP1 activity is implicated in various pathologies, including cancer and cardiovascular diseases, making it a significant therapeutic target.[3][5][6] SENP1 is found in both the nucleus and the cytoplasm, and its specific subcellular localization is vital for its function and substrate specificity.[1][2][7][8] This document provides a detailed immunofluorescence protocol to visualize the subcellular localization of SENP1. Furthermore, it outlines a methodology to investigate whether inhibiting its catalytic activity with a specific inhibitor, Senp1-IN-3, alters its localization, providing insights into the enzyme's regulatory mechanisms.

Principle of the Method

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This protocol utilizes a primary antibody that specifically binds to the SENP1 protein. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. This binding event allows the SENP1 protein to be visualized as a fluorescent signal using a fluorescence or confocal microscope. By treating cells with this compound, a SENP1 inhibitor, we can assess whether blocking the enzyme's deSUMOylation activity affects its steady-state distribution between the nucleus and cytoplasm. A nuclear counterstain, such as DAPI, is used to visualize the cell nucleus, providing a reference for determining SENP1's compartmentalization.

Signaling Pathway Context: SENP1 and HIF-1α Regulation

SENP1 plays a critical role in cellular response to hypoxia by regulating the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis and tumor metastasis.[5] Under hypoxic conditions, HIF-1α is SUMOylated, which facilitates its interaction with the von Hippel-Lindau (VHL) protein, leading to ubiquitination and subsequent proteasomal degradation. SENP1 counteracts this by deSUMOylating HIF-1α, thereby stabilizing it.[7] The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes like Vascular Endothelial Growth Factor (VEGF). The inhibitor this compound blocks the deSUMOylation step, promoting HIF-1α degradation and suppressing downstream signaling.

Experimental Workflow

The overall experimental process involves cell culture, treatment with the SENP1 inhibitor, cell fixation and permeabilization, immunostaining with specific antibodies, and finally, imaging and analysis.

Materials and Reagents

-

Cell Line: HeLa, PC-3, or other appropriate cell line with known SENP1 expression.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Cell Culture: Sterile glass coverslips, 6-well plates, PBS (Phosphate-Buffered Saline).

-

SENP1 Inhibitor: this compound (dissolved in DMSO).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-SENP1 polyclonal antibody.

-

Secondary Antibody: Goat anti-Rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mounting Medium: Anti-fade mounting medium (e.g., Vectashield).

Detailed Experimental Protocol

5.1. Cell Seeding

-

Sterilize glass coverslips (e.g., with 70% ethanol) and place one in each well of a 6-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

5.2. Treatment with this compound

-

Prepare working solutions of this compound in complete culture medium at the desired final concentration (e.g., 1-10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO.

-

Aspirate the old medium from the wells and add the medium containing this compound or the DMSO vehicle control.

-

Incubate for the desired time (e.g., 6-24 hours) at 37°C.

5.3. Fixation and Permeabilization

-

Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding 1 mL of 0.2% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

5.4. Blocking and Immunostaining

-

Add 1 mL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[9][10]

-

Dilute the primary anti-SENP1 antibody in Blocking Buffer according to the manufacturer's recommended concentration.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.[10]

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

-

Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.[10]

-

Wash the cells three times with PBS for 5 minutes each in the dark.

5.5. Counterstaining and Mounting

-

Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[11]

-

Perform a final wash with PBS.

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium, ensuring the cell-side is down.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

5.6. Imaging and Analysis

-

Visualize the slides using a fluorescence or confocal microscope.

-

Capture images using appropriate filters for DAPI (blue channel) and the secondary antibody fluorophore (e.g., green channel for Alexa Fluor 488).

-

Analyze the images to determine the subcellular localization of SENP1. This can be done qualitatively by observation or quantitatively by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation and Interpretation

Quantitative analysis can be performed by measuring the mean fluorescence intensity of SENP1 staining in the nucleus (defined by the DAPI signal) and the cytoplasm for a statistically significant number of cells (e.g., >100 cells per condition). The ratio of nuclear to cytoplasmic fluorescence can then be calculated. The results should be summarized in a table for clear comparison between the control and treated groups.

Table 1: Quantitative Analysis of SENP1 Subcellular Localization

| Treatment Group | N (cells) | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear/Cytoplasmic Ratio |

| Vehicle (DMSO) | 100 | Value | Value | Value |

| This compound (1 µM) | 100 | Value | Value | Value |

| This compound (5 µM) | 100 | Value | Value | Value |

| This compound (10 µM) | 100 | Value | Value | Value |

a.u. = arbitrary units

Interpretation: A significant change in the nuclear/cytoplasmic ratio in this compound treated cells compared to the vehicle control would suggest that the catalytic activity of SENP1 influences its subcellular localization. An increase in the ratio would indicate nuclear accumulation, while a decrease would suggest cytoplasmic retention or nuclear export. No significant change would imply that enzymatic inhibition does not directly affect the protein's location under the tested conditions.

References

- 1. Characterization of the localization and proteolytic activity of the SUMO-specific protease, SENP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SENP1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuronal Localization of SENP Proteins with Super Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. researchgate.net [researchgate.net]

Application Notes: Investigating Cell Cycle Progression in Cancer Cells using Senp1-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

SUMO (Small Ubiquitin-like Modifier) specific protease 1 (SENP1) is a cysteine protease that plays a critical role in regulating cellular processes by reversing SUMOylation, a post-translational modification where a SUMO protein is attached to a substrate. Aberrant SENP1 expression is frequently observed in various cancers, including prostate, breast, and lung cancer, where it promotes tumorigenesis by modulating the function of key proteins involved in cell proliferation, apoptosis, and signal transduction.[1][2]

One of the crucial roles of SENP1 in cancer is its influence on cell cycle progression.[2][3] SENP1 is known to deSUMOylate and thereby stabilize or activate proteins that drive the cell cycle, such as Cyclin D1 and c-Myc.[4][5] Consequently, overexpression of SENP1 can lead to accelerated cell growth and proliferation.[4]

Senp1-IN-3 is a specific small molecule inhibitor of SENP1.[1] It serves as a valuable chemical tool for studying the biological consequences of SENP1 inhibition in cancer cells. These application notes provide an overview of the mechanism of SENP1 in cell cycle control and detailed protocols for utilizing this compound to study its effects on cell cycle progression in cancer cell lines. While this compound is noted for its potential in enhancing tumor radiosensitivity, its direct impact on cell cycle progression is a key area of investigation.[1] The compound has shown cytotoxicity in HeLa cells with an IC50 of >20μM over 72 hours.[1]

Mechanism of Action: SENP1 in G1/S Phase Transition

SENP1 plays a significant role in the G1 to S phase transition of the cell cycle. It deSUMOylates and stabilizes key proteins that are required for cells to pass the G1 restriction point. Inhibition of SENP1 leads to the accumulation of SUMOylated forms of these proteins, targeting them for degradation. This results in an arrest in the G0/G1 phase of the cell cycle.

Expected Effects of this compound on Cancer Cells

Inhibition of SENP1 by this compound is expected to induce cell cycle arrest, primarily at the G0/G1 phase. This is a consequence of the destabilization of key cell cycle promoters like c-Myc and Cyclin D1, and the potential upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21.

Quantitative Data Summary

The following tables summarize typical results obtained from experiments where SENP1 function is inhibited in cancer cells.

Table 1: Effect of SENP1 Knockdown on Cell Cycle Distribution in T47D Breast Cancer Cells. [6]

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Control (shRNA) | 58.5% | 32.1% | 9.4% |

| SENP1 (shRNA) | 72.3% | 19.2% | 8.5% |

Data is representative of typical results from SENP1 inhibition studies.[6] Values are derived from published findings and should be used as a reference.

Table 2: Effect of SENP1 Inhibition on Cell Cycle Regulatory Proteins.

| Target Protein | Expected Change upon SENP1 Inhibition | Rationale |

| Cyclin D1 | Decrease | SENP1 stabilizes Cyclin D1; inhibition leads to its degradation.[7] |

| c-Myc | Decrease | SENP1 deSUMOylates and stabilizes c-Myc.[5] |

| p21 | Increase | Inhibition of SENP1 can lead to p53 activation, which upregulates p21. |

| p-Rb (Phospho-Rb) | Decrease | Reduced Cyclin D1/CDK4/6 activity leads to less Rb phosphorylation. |

| Ki-67 / PCNA | Decrease | Proliferation markers are expected to decrease with cell cycle arrest. |

Experimental Protocols

To validate the effect of this compound on cell cycle progression, two key experiments are recommended: Cell Cycle Analysis by Flow Cytometry and Western Blotting for cell cycle markers.

General Experimental Workflow

Protocol 1: Cell Cycle Analysis using Flow Cytometry

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[8]

Materials:

-

Cancer cell line of interest (e.g., T47D, HeLa)

-

This compound

-

Phosphate-Buffered Saline (PBS), Ca+2/Mg+2 free

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 40 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1-2 x 106 cells in 10 cm dishes. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 24-72 hours.

-

Cell Harvesting: Aspirate media, wash cells with PBS, and detach using Trypsin-EDTA. Neutralize with complete media and transfer the cell suspension to a 15 mL conical tube.

-

Washing: Centrifuge cells at 200 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel and apply doublet discrimination to exclude cell aggregates. Collect at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Markers

This protocol is used to measure the protein levels of key cell cycle regulators.

Materials:

-

Treated cell pellets (from the same experiment as flow cytometry)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or Nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-Cyclin D1, anti-p21, anti-c-Myc, anti-Actin or -Tubulin as a loading control)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse harvested cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (e.g., Actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. remedypublications.com [remedypublications.com]

- 3. SENP Proteases as Potential Targets for Cancer Therapy [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of Desumoylation in the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Senp1-IN-3 Experiments

Welcome to the technical support center for Senp1-IN-3, a potent and selective inhibitor of SUMO-specific protease 1 (SENP1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is designed to inhibit the deSUMOylating activity of SENP1. SENP1 is a cysteine protease that plays a crucial role in the SUMOylation pathway by processing SUMO precursors and removing SUMO from target proteins.[1][2][3] By inhibiting SENP1, this compound leads to an accumulation of SUMOylated proteins, which can affect various cellular processes, including gene expression, signal transduction, and protein stability.[3][4][5]

Q2: What are the common cellular effects of SENP1 inhibition by this compound?

A2: Inhibition of SENP1 can lead to a variety of cellular outcomes depending on the cell type and context. Commonly observed effects include:

-

Stabilization of key proteins: SENP1 deSUMOylates and stabilizes proteins like HIF-1α and c-Myc.[4][5] Inhibition of SENP1 can therefore lead to the degradation of these proteins.

-

Cell cycle arrest and reduced proliferation: SENP1 is implicated in cell cycle progression, and its inhibition can lead to cell cycle arrest, often at the G1 phase, and a decrease in cell proliferation.[5][6]

-

Induction of apoptosis: In some cancer cell lines, inhibition of SENP1 can induce apoptosis.[7]

-

Modulation of signaling pathways: SENP1 regulates multiple signaling pathways, including those involving JAK/STAT and androgen receptor signaling.[4][8]

Q3: How should I prepare and store this compound?

A3: For optimal performance, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays

Q: My cell viability assay results with this compound are inconsistent between experiments. What could be the cause?

A: High variability in cell-based assays can stem from several factors. Here's a systematic approach to troubleshooting:

-

Cell Health and Density:

-

Are your cells healthy and in the exponential growth phase? Ensure cells are passaged regularly and are free from contamination.

-

Is the initial cell seeding density consistent across all wells and experiments? Even small variations in cell number can lead to significant differences in the final readout. Create a standardized cell seeding protocol.

-

-

Compound Preparation and Dosing:

-

Are you preparing fresh dilutions of this compound for each experiment from a stable stock? The compound may degrade in aqueous solutions over time.

-

Is the final DMSO concentration consistent across all treatment groups, including the vehicle control? High concentrations of DMSO can be toxic to cells.

-

-

Assay Protocol:

-

Is the incubation time with the compound and the assay reagent consistent?

-

Are you ensuring proper mixing after adding the assay reagent?

-

Here is a logical workflow for troubleshooting this issue:

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Issue 2: No or Weak Effect on Target Protein SUMOylation

Q: I am not observing an increase in the SUMOylation of my target protein after treating with this compound. Why might this be?

A: This could be due to issues with the experimental setup or the specific biology of your system.

-

Western Blotting Technique:

-

Are you using appropriate lysis buffers? To preserve SUMOylation, lysis buffers should contain inhibitors of SUMO proteases, such as N-ethylmaleimide (NEM).

-

Is your antibody specific for the SUMOylated form of the protein, or are you looking for a molecular weight shift? The latter can be challenging to detect if the stoichiometry of SUMOylation is low.

-

-

Cellular Context:

-

Is your protein of interest a direct or indirect target of SENP1? The effect on indirect targets may be less pronounced or delayed.

-

Is there redundancy with other SENPs? Other SENP family members might compensate for SENP1 inhibition in your cell line.[9]

-

-

Compound Activity:

-

Have you confirmed the activity of your this compound stock? If possible, test it in a cell-free enzymatic assay.

-

Below is a diagram illustrating the SUMOylation/deSUMOylation pathway targeted by this compound.

Caption: The SUMOylation cycle and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several known SENP1 inhibitors from the literature to provide a reference for expected potency. The IC50 for this compound should be determined empirically in your specific assay system.

| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference |

| Compound 13 (from ref[10]) | SENP1 | 9.2 | SUMO-ΔRanGAP cleavage assay | [10] |

| Compound 15 (from ref[11]) | SENP1 | 1.29 | SUMO-CHOP reporter assay | [11] |

| GN6958 (Compound 4) | SENP1 (selective) | 29.6 | Fluorogenic substrate SUMO-1-AMC | [12] |